5-Chloro-2-hydroxypyrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

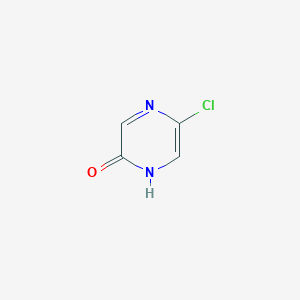

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-3-1-7-4(8)2-6-3/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQIKXKJHKXJQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=O)N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563892 | |

| Record name | 5-Chloropyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89180-45-0 | |

| Record name | 5-Chloropyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-hydroxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-2-hydroxypyrazine: A Versatile Intermediate in Modern Drug Discovery

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical intermediate 5-Chloro-2-hydroxypyrazine (CAS No. 89180-45-0). It delves into its physicochemical properties, synthesis, reactivity, and critical role as a building block in the synthesis of complex, biologically active molecules. The insights provided are grounded in established chemical principles and aim to explain the causality behind experimental choices, ensuring a robust and reproducible application of this versatile compound.

Core Compound Profile: this compound

This compound, also known as 5-chloropyrazin-2(1H)-one, is a heterocyclic organic compound.[1] The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] The presence of a chlorine atom and a hydroxyl group on the pyrazine ring imparts unique reactivity, making it a valuable precursor in the synthesis of more complex molecules. The chlorine atom, in particular, serves as a versatile handle for introducing various functional groups through nucleophilic substitution reactions.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 89180-45-0 | [1][3] |

| Molecular Formula | C₄H₃ClN₂O | [1][3] |

| Molecular Weight | 130.53 g/mol | [1][3] |

| IUPAC Name | 5-chloropyrazin-2-ol | [2] |

| Synonyms | 5-Chloropyrazin-2(1H)-one, 2-hydroxy-5-chloropyrazine | [1] |

| Appearance | Off-white to yellow solid (typical) | Inferred from supplier data |

| Purity | Typically >95% | [2] |

| Storage | Inert atmosphere, room temperature | [3] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | [4] |

| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [4] |

Synthesis and Purification: A Mechanistic Approach

The synthesis of this compound can be approached through several routes, leveraging the foundational chemistry of pyrazine ring formation and functionalization. A common strategy involves the chlorination of a pyrazine precursor. The rationale behind this approach is the relative ease of introducing a hydroxyl group (or its keto tautomer) onto the pyrazine ring, followed by a selective chlorination step.

Proposed Synthetic Workflow

A plausible and efficient synthesis of this compound starts from the commercially available 2-aminopyrazine. This pathway involves a two-step process: diazotization followed by hydrolysis to introduce the hydroxyl group, and subsequent chlorination.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative, self-validating procedure adapted from established methods for the synthesis of similar chlorinated heterocyclic compounds.[5]

Step 1: Synthesis of 2-Hydroxypyrazine from 2-Aminopyrazine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-aminopyrazine (1.0 eq) in dilute sulfuric acid. Cool the solution to 0-5 °C in an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the cooled 2-aminopyrazine solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.

-

Hydrolysis: After the addition is complete, stir the mixture at 0-5 °C for 30 minutes. Then, slowly warm the reaction mixture to room temperature and subsequently heat to 50-60 °C. The evolution of nitrogen gas will be observed as the diazonium salt hydrolyzes to 2-hydroxypyrazine.

-

Work-up and Isolation: Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the crude product. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Chlorination of 2-Hydroxypyrazine

-

Reaction Setup: Suspend the crude 2-hydroxypyrazine (1.0 eq) in a chlorinated solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask.

-

Chlorination: Add N-Chlorosuccinimide (NCS) (1.0-1.2 eq) portion-wise to the suspension. The reaction is typically exothermic and may require cooling to maintain room temperature.

-

Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, wash the reaction mixture with water to remove succinimide. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Self-Validation and Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation by showing the characteristic chemical shifts and coupling patterns of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): Confirms the molecular weight (130.53 g/mol ) and provides fragmentation patterns that can further support the structure.

-

Infrared (IR) Spectroscopy: Shows the presence of key functional groups, such as the N-H and C=O stretching of the pyrazinone tautomer and C-Cl stretching.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of the pyrazine ring, which is electron-deficient due to the two nitrogen atoms. This electron deficiency makes the chlorine atom susceptible to nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction is a cornerstone of functionalizing chloropyrazines. Various nucleophiles, such as amines, alcohols, and thiols, can displace the chloride ion, allowing for the introduction of a wide array of substituents. This versatility is paramount in creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Caption: General scheme for the application of this compound.

Role as a Key Intermediate

This compound serves as a valuable intermediate in the synthesis of high-value pharmaceutical targets. While specific examples for this exact molecule in launched drugs are not readily found in public literature, its structural motifs are present in many biologically active compounds. For instance, substituted pyrazines are core components of drugs targeting a range of diseases, including cancer, infectious diseases, and cardiovascular disorders.

Causality in Experimental Design: The choice to use this compound as a starting material is often driven by a retrosynthetic analysis of a target molecule. If the target contains a 2-hydroxypyrazine core with a specific substituent at the 5-position, this intermediate provides a direct and efficient route. The chloro group is an excellent leaving group for SₙAr reactions, often providing better yields and cleaner reactions compared to other halogens under appropriate conditions.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in medicinal chemistry and drug development. Its well-defined reactivity, particularly its susceptibility to nucleophilic aromatic substitution, allows for its use as a versatile scaffold for the synthesis of diverse and complex molecular architectures. This guide provides the foundational knowledge for researchers to confidently and effectively utilize this compound in their synthetic endeavors, with a clear understanding of the principles governing its preparation and application. The provided illustrative protocols, grounded in established chemical literature, offer a starting point for the development of robust and scalable synthetic processes.

References

-

Exploring the Versatility of 2-Chloropyrazine in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Reaction of 2-chloropyrazine with morpholine with various solvents and bases. Wiley Online Library. Available at: [Link]

-

Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available at: [Link]

-

Regio- and chemoselective multiple functionalization of chloropyrazine derivatives. Application to the synthesis of coelenterazine. PubMed. Available at: [Link]

-

CAS No : 89180-45-0| Chemical Name : this compound | Pharmaffiliates. Pharmaffiliates. Available at: [Link]

-

Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. Available at: [Link]

-

The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. Taylor & Francis Group. Available at: [Link]

-

Synthesis and structure of the 5-chloropyrazine-2-carbonyl chloride and... ResearchGate. Available at: [Link]

- Method of preparing 2-hydroxypyrazines. Google Patents.

-

The Preparation of Hydroxypyrazines and Derived Chloropyrazines. Tripod.com. Available at: [Link]

- Pyrazine compounds. Google Patents.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

- An improved process for the preparation of 7-chloro-4-(5-n-ehtyl-n-2-hydroxyethylamine)-2-pentyl] aminoquinoline and its intermediates. Google Patents.

Sources

An In-depth Technical Guide to 5-Chloro-2-hydroxypyrazine: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 5-Chloro-2-hydroxypyrazine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into its core physical and chemical properties, reactivity, synthesis, and its role as a valuable scaffold in medicinal chemistry.

Introduction: The Significance of the Pyrazinone Scaffold

This compound belongs to the pyrazinone class of heterocyclic compounds. The pyrazinone core is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets, making it a fertile starting point for the development of novel therapeutic agents.[1] Pyrazinone derivatives have demonstrated a wide spectrum of biological activities, including roles in oncology, inflammation, and infectious diseases.[1][2] The introduction of a chlorine atom and a hydroxyl group to the pyrazine ring, as in this compound, modulates its electronic properties and provides reactive handles for further chemical modification, enhancing its utility as a building block in drug discovery.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following table summarizes its key identifiers and properties.

| Property | Value | Source(s) |

| IUPAC Name | 5-chloro-1H-pyrazin-2-one | [5] |

| Synonyms | 5-Chloropyrazin-2-ol, 2-hydroxy-5-chloropyrazine | [5][6] |

| CAS Number | 89180-45-0 | [5][7] |

| Molecular Formula | C₄H₃ClN₂O | [5][6] |

| Molecular Weight | 130.53 g/mol | [5][6] |

| Monoisotopic Mass | 129.9933904 Da | [5] |

| Appearance | Solid (typical) | General Knowledge |

| Storage | Store at 0-8 °C | [7] |

Note: Some physical properties such as melting and boiling points are not consistently reported in publicly available literature and would require experimental determination for definitive values.

Chemical Structure and Tautomerism

A critical aspect of the chemistry of 2-hydroxypyrazines is the existence of tautomeric forms. This compound exists in equilibrium between the hydroxy form (this compound) and the keto or pyrazinone form (5-chloro-1H-pyrazin-2-one).[8][9][10] The equilibrium between these two forms can be influenced by the solvent, pH, and temperature.[8][10] In the solid state and in polar solvents, the pyrazinone form is generally favored due to intermolecular hydrogen bonding.[8][11] This tautomerism is a key consideration in its reactivity and biological interactions.

Caption: Tautomeric equilibrium of this compound.

Reactivity Profile

The reactivity of this compound is governed by the interplay of the pyrazine ring, the chloro substituent, and the hydroxyl/oxo group.

-

Nucleophilic Aromatic Substitution (SNAr): The pyrazine ring is electron-deficient due to the two nitrogen atoms, which activates the chlorine atom towards nucleophilic aromatic substitution.[12] This allows for the displacement of the chloride by a variety of nucleophiles, such as amines, thiols, and alkoxides, providing a straightforward method for introducing diverse functional groups at the 5-position. The reaction is facilitated by the electron-withdrawing nature of the pyrazine nitrogens.[12]

-

Reactions at the Hydroxyl/Amide Group: The hydroxyl group in the enol form can undergo reactions typical of phenols, such as etherification. In the keto form, the N-H proton of the amide is acidic and can be deprotonated by a base, allowing for N-alkylation or N-arylation reactions.

The following diagram illustrates a general workflow for the functionalization of this compound.

Caption: Key reaction pathways for this compound.

Synthesis and Analysis

Synthetic Approach

While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, a plausible synthetic route can be devised based on established methods for preparing hydroxypyrazines.[13] A common approach involves the condensation of an α-amino acid derivative with a dicarbonyl compound.[13]

Proposed Synthetic Workflow:

-

Starting Materials: A potential synthesis could start from the condensation of glycinonitrile with a chlorinated glyoxal derivative in the presence of a base.[13]

-

Condensation and Cyclization: The reaction would proceed via an initial condensation followed by an intramolecular cyclization to form the pyrazinone ring.

-

Work-up and Purification: The reaction mixture would then be neutralized or acidified to precipitate the product, which would be collected by filtration. Further purification could be achieved by recrystallization from a suitable solvent.

It is crucial to perform any synthesis in a well-ventilated fume hood using appropriate personal protective equipment, given the hazardous nature of the reactants and product.[14]

Analytical Characterization

To confirm the identity and purity of synthesized this compound, a suite of analytical techniques should be employed.

Experimental Protocol for Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e. g., DMSO-d₆).[15]

-

¹H NMR: Acquire the proton NMR spectrum. The spectrum is expected to show signals in the aromatic region corresponding to the two protons on the pyrazine ring. The chemical shifts and coupling patterns will be indicative of their positions relative to the chloro and hydroxyl/oxo groups.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum to identify the four distinct carbon environments in the molecule.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile.[15]

-

Analysis: Use a technique such as Electrospray Ionization (ESI) to determine the molecular weight. The mass spectrum should show a molecular ion peak (M+) and a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[16]

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or with an Attenuated Total Reflectance (ATR) accessory.[15]

-

Analysis: The IR spectrum will likely show characteristic absorption bands for the C=O stretch of the pyrazinone form (around 1650-1700 cm⁻¹), N-H stretching (around 3200-3400 cm⁻¹), and C-Cl stretching in the fingerprint region.[17]

-

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[5][14]

GHS Hazard Statements: [5][14]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures: [14][18]

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[14][18]

-

Store the compound in a tightly sealed container in a cool, dry place.[7]

Applications in Drug Discovery and Medicinal Chemistry

The pyrazinone scaffold, as exemplified by this compound, is a cornerstone in the development of new pharmaceuticals.[1][19] The presence of the chlorine atom allows for further chemical elaboration through nucleophilic substitution, enabling the creation of diverse chemical libraries for high-throughput screening.[12] The pyrazinone core itself has been incorporated into molecules targeting a range of diseases, including kinase inhibitors for cancer and inflammatory conditions.[1] The ability to functionalize both the chloro- and the N-H positions provides a powerful platform for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds.[20]

Conclusion

This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its rich reactivity, stemming from the electron-deficient pyrazine ring, the displaceable chlorine atom, and the tautomeric hydroxyl/amide functionality, makes it an attractive building block for the synthesis of complex, biologically active molecules. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is essential for any researcher looking to capitalize on the potential of this valuable chemical entity.

References

- Novel Pyrazinone Derivatives: A Technical Guide for Medicinal Chemistry - Benchchem. (URL: )

-

This compound | C4H3ClN2O | CID 14774300 - PubChem - NIH. (URL: [Link])

-

The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - NIH. (URL: [Link])

-

2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K. (URL: [Link])

-

This compound CAS#: 89180-45-0; ChemWhat Code: 15449. (URL: [Link])

-

A theoretical study on 2-hydroxypyrazine and 2,3-dihydroxypyrazine: tautomerism, intramolecular hydrogen bond, solvent - Sci-Hub. (URL: [Link])

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL: [Link])

-

The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction | Request PDF - ResearchGate. (URL: [Link])

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL: [Link])

-

2-Hydroxypyridine-Tautomerism - ChemTube3D. (URL: [Link])

-

CAS No : 89180-45-0| Chemical Name : this compound | Pharmaffiliates. (URL: [Link])

-

Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC. (URL: [Link])

-

5-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 13590464 - PubChem - NIH. (URL: [Link])

-

Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - MDPI. (URL: [Link])

- US2805223A - Method of preparing 2-hydroxypyrazines - Google P

-

Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. (URL: [Link])

-

NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy - Universal Class. (URL: [Link])

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (URL: [Link])

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC - PubMed Central. (URL: [Link])

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])

-

H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review - YouTube. (URL: [Link])

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (URL: [Link])

-

Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed. (URL: [Link])

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. (URL: [Link])

-

Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach - PMC - NIH. (URL: [Link])

-

2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem - NIH. (URL: [Link])

-

Chloropyrazine | C4H3ClN2 | CID 73277 - PubChem - NIH. (URL: [Link])

-

5-Chloro-4-hydroxypentanal | C5H9ClO2 | CID 87761491 - PubChem. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C4H3ClN2O | CID 14774300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound 95% | CAS: 89180-45-0 | AChemBlock [achemblock.com]

- 8. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 10. wuxibiology.com [wuxibiology.com]

- 11. chemtube3d.com [chemtube3d.com]

- 12. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US2805223A - Method of preparing 2-hydroxypyrazines - Google Patents [patents.google.com]

- 14. echemi.com [echemi.com]

- 15. benchchem.com [benchchem.com]

- 16. lehigh.edu [lehigh.edu]

- 17. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 18. jubilantingrevia.com [jubilantingrevia.com]

- 19. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

5-Chloro-2-hydroxypyrazine solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Chloro-2-hydroxypyrazine in Organic Solvents

Authored by a Senior Application Scientist

Introduction

This compound, a heterocyclic organic compound, is a valuable building block in medicinal chemistry and drug discovery.[1][2] Its structural motif is found in a variety of biologically active molecules. The solubility of this compound in organic solvents is a critical parameter that influences its utility in synthesis, purification, formulation, and various biological assays. An understanding of its solubility behavior is paramount for researchers, scientists, and drug development professionals to effectively utilize this compound in their workflows.

This technical guide provides a comprehensive overview of the factors governing the solubility of this compound in organic solvents. In the absence of extensive published experimental data for this specific molecule, this guide leverages data from a close structural analog, discusses theoretical principles, and provides detailed experimental protocols for solubility determination.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a pyrazine ring substituted with a chloro group and a hydroxyl group. The presence of these functional groups dictates its polarity, hydrogen bonding capabilities, and potential for tautomerism.

The hydroxyl group can participate in hydrogen bonding as both a donor and an acceptor, while the nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors. The chloro group is an electron-withdrawing group that can influence the overall electron distribution of the molecule.

A key structural feature of 2-hydroxypyrazines is their existence in tautomeric forms: the hydroxy-pyrazine and the pyrazin-one form. This equilibrium can be influenced by the solvent environment and can have a significant impact on solubility.

Caption: Tautomeric forms of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H3ClN2O | [3] |

| Molecular Weight | 130.53 g/mol | [3] |

| IUPAC Name | 5-chloro-1H-pyrazin-2-one | [3] |

| CAS Number | 89180-45-0 | [4] |

Factors Influencing Solubility in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The solubility of this compound is a result of the interplay between its molecular properties and the properties of the organic solvent.

Key solvent properties that influence the solubility of this compound include:

-

Polarity and Dipole Moment: Solvents with a higher polarity and dipole moment are more likely to solvate polar molecules like this compound.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial. Protic solvents like alcohols can form strong hydrogen bonds with the hydroxyl and nitrogen atoms of the solute, enhancing solubility. Aprotic polar solvents, such as DMF and DMSO, can act as hydrogen bond acceptors.

-

Dielectric Constant: A higher dielectric constant of a solvent can better stabilize charged or highly polar species, which can be relevant if the solute has any ionic character or strong resonance structures.

Solubility Profile of this compound

While specific experimental solubility data for this compound is not widely available in the literature, a close structural analog, 2-bromo-5-hydroxypyrazine, has been studied in detail.[5] Given the similar electronic properties and size of chlorine and bromine, the solubility behavior of the bromo-analog is expected to be a very strong predictor for the chloro-analog.

The following table summarizes the experimental mole fraction solubility of 2-bromo-5-hydroxypyrazine in various organic solvents at different temperatures. It is anticipated that this compound will exhibit a similar solubility trend.

Table 2: Mole Fraction Solubility (x) of 2-Bromo-5-hydroxypyrazine in Various Organic Solvents at Different Temperatures (K)[5]

| Solvent | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K |

| Methanol | 0.00397 | 0.00468 | 0.00551 | 0.00649 | 0.00764 | 0.00899 | 0.01058 | 0.01243 | 0.01458 | 0.01708 |

| Ethanol | 0.00282 | 0.00329 | 0.00384 | 0.00449 | 0.00524 | 0.00613 | 0.00716 | 0.00836 | 0.00975 | 0.01136 |

| Isopropanol | 0.00161 | 0.00185 | 0.00213 | 0.00246 | 0.00285 | 0.00330 | 0.00382 | 0.00442 | 0.00512 | 0.00593 |

| N,N-Dimethylformamide (DMF) | 0.1245 | 0.1345 | 0.1450 | 0.1560 | 0.1676 | 0.1797 | 0.1924 | 0.2056 | 0.2195 | 0.2339 |

| n-Propanol | 0.00201 | 0.00233 | 0.00270 | 0.00314 | 0.00366 | 0.00426 | 0.00496 | 0.00577 | 0.00671 | 0.00780 |

| Acetonitrile | 0.00627 | 0.00713 | 0.00809 | 0.00916 | 0.01036 | 0.01170 | 0.01319 | 0.01485 | 0.01670 | 0.01875 |

| Acetone | 0.00941 | 0.01061 | 0.01193 | 0.01340 | 0.01499 | 0.01675 | 0.01867 | 0.02078 | 0.02309 | 0.02562 |

| Ethylene Glycol | 0.00236 | 0.00277 | 0.00325 | 0.00381 | 0.00446 | 0.00521 | 0.00608 | 0.00708 | 0.00823 | 0.00956 |

| Propylene Glycol | 0.00201 | 0.00235 | 0.00275 | 0.00322 | 0.00377 | 0.00441 | 0.00515 | 0.00601 | 0.00699 | 0.00813 |

| Water | 0.00017 | 0.00020 | 0.00023 | 0.00026 | 0.00030 | 0.00034 | 0.00039 | 0.00045 | 0.00051 | 0.00058 |

Based on this data, the highest solubility is observed in DMF, a polar aprotic solvent, followed by acetone and acetonitrile. The solubility is moderate in alcohols and significantly lower in water. This trend is consistent with the molecular structure of the compound, which has both polar and hydrogen-bonding features that interact favorably with polar organic solvents.

Computational Approaches for Solubility Prediction

In modern drug discovery, computational models are increasingly used to predict the solubility of novel compounds, saving time and resources.[6][7][8] These in silico methods can provide valuable estimates when experimental data is lacking.

-

Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate molecular descriptors (e.g., LogP, polar surface area) with experimentally determined solubility.[9]

-

Machine Learning: Advanced algorithms like Random Forests, Support Vector Machines, and deep neural networks are trained on large datasets of known solubilities to predict the solubility of new molecules with increasing accuracy.[10][11]

-

First-Principles Methods: Approaches like the Conductor-like Screening Model for Real Solvents (COSMO-RS) use quantum chemical calculations to predict solubility based on the molecular surface properties of the solute and solvent.[9] The UNIFAC method is a group-contribution method that can also be used to estimate activity coefficients and, subsequently, solubility.[1]

Experimental Determination of Solubility

While predictions are useful, experimental determination remains the gold standard for obtaining accurate solubility data. The two most common methods are the thermodynamic (equilibrium) and kinetic solubility assays.

Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent, which is the maximum concentration of the solute that can be dissolved at a specific temperature.[12][13]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution. This is commonly achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm).

-

Quantification: Accurately dilute the clear, saturated supernatant with an appropriate solvent.

-

Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay

This high-throughput method is often used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[14][15] It measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when diluted into an aqueous or organic medium.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Add the DMSO stock solution to the desired organic solvent in a microtiter plate to create a range of concentrations.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).

-

Precipitation Detection: Measure the amount of precipitate formed. This can be done using various techniques, including:

-

Nephelometry: Measures light scattering caused by insoluble particles.

-

Direct UV Absorbance: After filtering out the precipitate, the concentration of the dissolved compound in the filtrate is measured by UV spectrophotometry.

-

Conclusion

This compound is a compound of significant interest in chemical and pharmaceutical research. While specific, comprehensive solubility data for this molecule in a wide range of organic solvents is not yet published, a strong predictive understanding can be derived from its molecular structure and data from close structural analogs. It is expected to exhibit high solubility in polar aprotic solvents like DMF, moderate solubility in alcohols, and low solubility in water. For definitive quantitative data, the experimental protocols for thermodynamic and kinetic solubility determination outlined in this guide provide a robust framework for researchers. A thorough understanding and application of these principles and methods will facilitate the effective use of this compound in research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Ye, Y., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

-

Ahmadi, S., et al. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. RSC Advances, 14, 25845-25860. [Link]

-

Le, T. T., et al. (2023). Creation and interpretation of machine learning models for aqueous solubility prediction. Future Drug Discovery. [Link]

-

Bergström, C. A. S., & Avdeef, A. (2019). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Advanced Drug Delivery Reviews, 142, 131-151. [Link]

-

Li, Q., et al. (2023). Solubility and Data Correlation of 2-Bromo-5-hydroxypyrazine in Four Cosolvent Mixtures and Ten Mono-Solvents from 278.15 to 323.15 K. Journal of Chemical & Engineering Data, 68(2), 275-286. [Link]

-

ResearchGate. Solubility Measurement and Correlation of 2-Amino-3-chloropyrazine and 2-Amino-3,5-dibromopyrazine in a Series of Mixed Solvent Systems at T = (278.15 to 323.15) K. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Synthesis and Properties of 2-Chloropyrazine: A Foundation for Innovation. [Link]

-

American Chemical Society. (2022). chloropyrazine and 2‐Amino-3,5-dibromopyrazine in. [Link]

-

ResearchGate. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

National Center for Biotechnology Information. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

-

National Center for Biotechnology Information. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

-

Solubility of Things. Pyrazine. [Link]

-

University of Padova. (2024). Predicting drug solubility in organic solvents mixtures. [Link]

-

Gracin, S., Brinck, T., & Rasmuson, Å. C. (2002). Prediction of solubility of solid organic compounds in solvents by UNIFAC. Industrial & Engineering Chemistry Research, 41(20), 5114-5124. [Link]

-

De, A., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 177-211. [Link]

- Google Patents. (1957). Method of preparing 2-hydroxypyrazines.

-

University of Toronto. (2023). Solubility of Organic Compounds. [Link]

-

PubChem. Chloropyrazine. National Center for Biotechnology Information. [Link]

Sources

- 1. pure.ul.ie [pure.ul.ie]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]

- 8. Creation and interpretation of machine learning models for aqueous solubility prediction [explorationpub.com]

- 9. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. benchchem.com [benchchem.com]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

5-Chloro-2-hydroxypyrazine melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-hydroxypyrazine

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the core physicochemical properties of this compound. With a focus on scientific integrity and practical application, this document elucidates not just the "what" but the "why" behind the data, grounding it in established experimental principles.

Introduction: The Significance of this compound

This compound (CAS No: 89180-45-0) is a heterocyclic organic compound belonging to the pyrazine family.[1][2][3] Pyrazines are a class of aromatic compounds that are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules and FDA-approved drugs.[4][5] The incorporation of a chlorine atom and a hydroxyl group into the pyrazine ring creates a versatile chemical scaffold. The chlorine atom, a common halogen in pharmaceuticals, can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[4][5]

Understanding the fundamental physicochemical properties of this compound, such as its melting and boiling points, is a critical first step in its application as a building block in drug discovery and development.[6] These parameters dictate storage conditions, reaction kinetics, purification strategies, and formulation development.

Core Physicochemical & Structural Data

The intrinsic properties of this compound are foundational to its handling, reactivity, and application in synthesis. The data presented below has been consolidated from verified chemical data sources.

| Property | Value | Source(s) |

| CAS Number | 89180-45-0 | [1][2][7][8] |

| Molecular Formula | C₄H₃ClN₂O | [1][2][3][7] |

| Molecular Weight | 130.53 g/mol | [7][9] |

| IUPAC Name | 5-chloropyrazin-2-ol | [8] |

| Synonyms | 5-Chloropyrazin-2(1H)-one, 2-hydroxy-5-chloropyrazine | [2][3][7] |

| Appearance | Yellow powder | [10] |

| Melting Point | 138-140 °C | [7][10] |

| Boiling Point | Not experimentally determined (Predicted: >240 °C) | [11] |

| Density | 1.55 ± 0.1 g/cm³ (Predicted) | [7][10] |

Experimental Determination of Physicochemical Properties

The trustworthiness of physicochemical data hinges on the robustness of the experimental methods used for its determination. The protocols described below represent standard, self-validating systems for characterizing crystalline organic compounds.

Melting Point Determination: A Protocol Grounded in Thermodynamics

The melting point is a definitive characteristic of a pure crystalline solid. The narrow range of 138-140 °C for this compound suggests a high degree of purity.[7][10] The choice of a capillary-based method, such as the one described here, is standard practice due to its accuracy, small sample requirement, and controlled heating rate.

Experimental Protocol: Digital Melting Point Apparatus

-

Sample Preparation: A small amount of the dry this compound powder is finely crushed on a watch glass. A capillary tube, sealed at one end, is tapped into the powder to pack a small sample (2-3 mm in height).

-

Apparatus Setup: The packed capillary is placed into the heating block of a digital melting point apparatus.

-

Ramp Rate Selection: A slow ramp rate (e.g., 1-2 °C per minute) is crucial near the expected melting point. A faster rate can be used initially to approach the anticipated range, but slowing the rate ensures thermal equilibrium between the sample and the heating block, preventing erroneously high readings.

-

Observation and Recording: The initial melting point is recorded as the temperature at which the first liquid drop appears. The final melting point is the temperature at which the entire sample becomes a clear liquid. A narrow range between these two points is indicative of high purity.

Visualizing the Melting Point Determination Workflow

The following diagram illustrates the logical flow of the melting point determination protocol, emphasizing the critical control points that ensure data integrity.

Sources

- 1. This compound - Buy this compound, 89180-45-0, C4H3ClN2O Product on Hangzhou Dayangchem Co., Limited [dycnchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chemwhat.com [chemwhat.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 8. This compound 95% | CAS: 89180-45-0 | AChemBlock [achemblock.com]

- 9. This compound | C4H3ClN2O | CID 14774300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 11. chembk.com [chembk.com]

Discovery and history of pyrazine derivatives

An In-depth Technical Guide to the Discovery and History of Pyrazine Derivatives

Abstract

The pyrazine nucleus, a deceptively simple six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, represents a cornerstone of modern chemistry. Its derivatives are ubiquitous, shaping the sensory world as key flavor and fragrance compounds while also serving as indispensable scaffolds in the realm of pharmaceuticals. This guide provides a comprehensive exploration of the pyrazine story, from its initial discovery in natural products and the pioneering synthetic efforts of the 19th century to the sophisticated methodologies and landmark drug discoveries of today. We will examine the causality behind evolving synthetic strategies, detail key experimental protocols, and trace the journey of this versatile heterocycle from the flavor industry to the forefront of medicinal chemistry.

The Dawn of Pyrazine Chemistry: From Natural Essences to Foundational Syntheses

The history of pyrazines is deeply rooted in the study of natural products. Long before their structures were elucidated, their presence was perceived in the characteristic aromas of roasted, baked, and fermented foods.[1][2] These compounds are primary products of the Maillard reaction, the complex chemical cascade between amino acids and reducing sugars that gives browned food its distinctive flavor.[1]

The first deliberate isolation of a pyrazine from a natural source was a landmark event. In 1962, Kosuge and Kamiya identified tetramethylpyrazine from cultures of Bacillus subtilis, a bacterium involved in the fermentation of soybeans to produce nattō.[1][3] This discovery formally linked the pyrazine scaffold to the biological world, opening a new chapter in heterocyclic chemistry.

Parallel to these discoveries, 19th-century organic chemists were laying the synthetic groundwork. The very first recorded synthesis of a pyrazine derivative was achieved by Laurent in 1855, who produced tetraphenylpyrazine through the dry distillation of "benzoylazotid".[4] This was soon followed by more systematic and generalizable methods that remain fundamental to the field:

-

The Staedel–Rugheimer Pyrazine Synthesis (1876): This method involves the reaction of a 2-chloroacetophenone with ammonia to form an aminoketone, which then undergoes self-condensation and subsequent oxidation to yield the pyrazine ring.[5]

-

The Gutknecht Pyrazine Synthesis (1879): A variation of the above, the Gutknecht synthesis also relies on the self-condensation of an α-ketoamine, but differs in the specific route to synthesize this key intermediate.[5][6]

These early syntheses established a core principle: the condensation of molecules containing vicinal amino and carbonyl functionalities is a powerful and direct route to the pyrazine ring.

The Evolution of Synthetic Methodologies: From Classical Condensations to Modern Efficiency

The foundational principles established by Staedel, Rugheimer, and Gutknecht paved the way for a rich and diverse array of synthetic strategies. For decades, the field was dominated by variations of classical condensation reactions, which remain highly effective and widely used.

Classical Condensation Strategies

The workhorse of pyrazine synthesis is the condensation between a 1,2-diamine and a 1,2-dicarbonyl compound.[7][8] The initial reaction forms a dihydropyrazine, which is then oxidized to the aromatic pyrazine. Copper(II) oxide or manganese oxide are common oxidizing agents for this step.[8] A related and highly effective approach is the self-condensation of two molecules of an α-aminocarbonyl compound, which also proceeds through a dihydropyrazine intermediate.[8]

In 1949, Jones introduced a more direct and often higher-yielding method involving the condensation of α-amino acid amides with 1,2-dicarbonyl compounds, a significant refinement of the classical approach.[8]

Modern Synthetic Approaches

While classical methods are robust, the demands of modern chemistry—particularly in the pharmaceutical industry—have driven the development of more efficient, selective, and environmentally benign ("green") methodologies.

-

Metal-Catalyzed Cross-Coupling: The advent of palladium-catalyzed cross-coupling reactions has revolutionized the functionalization of the pyrazine ring, allowing for the precise installation of various substituents that are difficult to introduce via classical methods.[9][10]

-

Biocatalysis and Fermentation: Reflecting a move towards sustainable chemistry, biological methods are now used to produce key pyrazine precursors. For instance, engineered strains of E. coli can be used to produce acetoin, a direct precursor for the synthesis of tetramethylpyrazine, from inexpensive, non-food feedstocks.[11][12] This bio-based route is significantly more cost-effective and environmentally friendly than direct extraction or purely chemical synthesis.[12][13]

Data Presentation: Comparison of Synthetic Approaches

| Methodology | Core Principle | Advantages | Limitations | Key Innovators |

| Staedel–Rugheimer / Gutknecht | Self-condensation of α-aminoketones | Foundational, established core logic | Limited substrate scope, harsh conditions | Staedel, Rugheimer, Gutknecht (1870s) |

| Diamine/Dicarbonyl Condensation | Condensation followed by oxidation | Versatile, widely applicable | Requires an oxidation step, can lack regioselectivity | N/A (Classical Method) |

| Jones Synthesis | Condensation of α-amino amides | Direct, often high-yielding | Isomer formation with unsymmetrical dicarbonyls | Jones (1949)[8] |

| Metal-Catalyzed Coupling | C-H/C-X bond formation | High selectivity, broad functional group tolerance | Catalyst cost, removal of metal residues | N/A (Modern Method) |

| Biocatalysis / Fermentation | Microbial synthesis of precursors | "Green", sustainable, cost-effective | Limited to specific derivatives, process optimization | N/A (Modern Method)[11][12] |

Key Pyrazine Derivatives: Case Studies in Synthesis and Application

To fully appreciate the journey of pyrazine chemistry, it is instructive to examine the synthesis and impact of specific, high-value derivatives.

Case Study: Tetramethylpyrazine (Ligustrazine)

-

Significance: Originally isolated from the traditional Chinese medicine Ligusticum wallichii (Chuanxiong) and fermented foods, tetramethylpyrazine is a potent cardiovascular agent.[3][14] It is reported to scavenge superoxide anions and decrease nitric oxide production, contributing to its therapeutic effects.[5]

-

Experimental Protocol: Synthesis from Biacetyl Monoxime This protocol is adapted from the method described in patent CN104341359A.[10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add biacetyl monoxime (10.0g) and 10% palladium on carbon (1.0g) to 134 mL of deionized water.

-

Heating: Begin stirring and heat the mixture to 80-90°C.

-

Reagent Addition: Add ammonium formate (67.4g) portion-wise to the heated mixture. Causality: Ammonium formate serves as a convenient in-situ source of ammonia and a reducing agent (transfer hydrogenation) to convert the oxime to the amine and facilitate the condensation and cyclization.

-

Reflux: After the addition is complete, continue to stir the reaction at reflux for 4 hours.

-

Workup: Cool the reaction to room temperature. Remove the palladium catalyst by vacuum filtration through a Büchner funnel.

-

Extraction: Transfer the filtrate to a separatory funnel and extract three times with dichloromethane (CH₂Cl₂).

-

Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude tetramethylpyrazine.

-

Purification: The product can be further purified by recrystallization or sublimation to yield colorless needle-like crystals.

-

Case Study: 2-Acetylpyrazine

-

Significance: A critical flavor compound, 2-acetylpyrazine imparts a highly desirable popcorn, nutty, and roasted aroma.[15][16] It is found in a vast array of thermally processed foods, including bread crust, coffee, and potato snacks.[16][17]

-

Experimental Protocol: Synthesis via Grignard Reaction This protocol is based on the general principles of Grignard reactions with nitriles, as described in patent CN108822047B.[17]

-

Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen), prepare methylmagnesium chloride (a Grignard reagent) from magnesium turnings and methyl chloride in an anhydrous polar solvent like tetrahydrofuran (THF).

-

Reaction Setup: In a separate reactor, dissolve 2-cyanopyrazine and a suitable catalyst (e.g., a monovalent copper salt) in anhydrous THF.[17]

-

Addition: Cool the 2-cyanopyrazine solution in an ice bath and slowly add the prepared Grignard reagent via a dropping funnel. Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming a magnesium imine salt intermediate.

-

Reaction: After the addition, allow the reaction to warm to room temperature and then reflux to ensure complete conversion.

-

Hydrolysis (Workup): Carefully quench the reaction by slowly adding it to an acidic aqueous solution (e.g., dilute HCl). This hydrolyzes the imine intermediate to the corresponding ketone (2-acetylpyrazine).

-

Neutralization and Extraction: Neutralize the aqueous solution and extract the product with an organic solvent like toluene.

-

Purification: Dry the organic extracts, remove the solvent under reduced pressure, and purify the resulting solid by recrystallization from a solvent such as ethanol to obtain the final product.

-

The Pharmaceutical Ascendance of the Pyrazine Ring

While the flavor industry drove much of the early interest, the most profound impact of pyrazine derivatives has been in medicinal chemistry. The pyrazine ring is a privileged scaffold in drug design for several reasons: it is a stable aromatic system, its nitrogen atoms can act as hydrogen bond acceptors to interact with protein targets, and it can serve as a bioisostere for other aromatic rings like benzene or pyridine, allowing chemists to fine-tune a molecule's properties.[18]

The World Health Organization's (WHO) Model List of Essential Medicines includes several pyrazine-containing drugs, underscoring their importance to global health.[9]

-

Pyrazinamide: A cornerstone of combination therapy for tuberculosis, highlighting the scaffold's role in combating infectious diseases.[19]

-

Bortezomib (Velcade): The first-in-class proteasome inhibitor, which transformed the treatment of multiple myeloma.[9]

-

Amiloride: A potassium-sparing diuretic used to treat hypertension and congestive heart failure.[9]

-

Glipizide (Glucotrol): A sulfonylurea drug used to treat type 2 diabetes by stimulating insulin secretion.

The discovery of highly potent, biologically active natural products containing a pyrazine core, such as the marine-derived Cephalostatin 1 , continues to inspire new avenues of drug discovery.[9] Cephalostatin 1 exhibits incredibly potent anticancer activity, with an average GI₅₀ of 1.8 nM across the NCI-60 human cancer cell line panel.[9]

Mandatory Visualization: A Timeline of Pyrazine Discovery and Development

Caption: A timeline of key milestones in the history of pyrazine derivatives.

Conclusion and Future Outlook

The trajectory of pyrazine and its derivatives is a compelling narrative of scientific progress. From their humble origins as enigmatic aroma components in food, they have evolved into a class of molecules that are fundamental to both industrial and academic chemistry. The early, elegant condensation reactions provided a robust foundation upon which modern, highly sophisticated methods of synthesis and functionalization have been built. This evolution has enabled chemists to move beyond the flavor and fragrance industry and establish the pyrazine ring as a privileged scaffold in the design of life-saving medicines.

Looking ahead, the field is poised for continued innovation. The push for sustainability will undoubtedly lead to an expansion of biocatalytic and fermentation-based production methods. In medicinal chemistry, the ongoing exploration of complex natural products and the application of novel synthetic strategies will continue to unlock new therapeutic possibilities for this remarkably versatile heterocyclic system.

References

-

Kosuge, T. & Kamiya, H. (1962). Discovery of a pyrazine in a natural product: tetramethylpyrazine from cultures of a strain of Bacillus subtilis. Nature, 193: 776. [Link]

-

Matera, C., & Baran, P. S. (2015). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Israel Journal of Chemistry, 55(3-4), 324-339. [Link]

-

Wikipedia. (n.d.). Tetramethylpyrazine. [Link]

-

Wikipedia. (n.d.). Pyrazine. [Link]

- Google Patents. (2015).

-

Peng, T., et al. (2021). A Green Route for High-Yield Production of Tetramethylpyrazine From Non-Food Raw Materials. Frontiers in Bioengineering and Biotechnology, 9, 709689. [Link]

-

Peng, T., et al. (2021). A Green Route for High-Yield Production of Tetramethylpyrazine From Non-Food Raw Materials. PMC - PubMed Central. [Link]

-

Liew, Y. Z., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 70-80. [Link]

- Cheeseman, G. W. H., & Cookson, R. F. (1979). The Chemistry of Heterocyclic Compounds, The Pyrazines. John Wiley & Sons.

- Google Patents. (2005). CN1238344C - Method for preparing tetramethyl pyrazine.

-

Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(22), 7592. [Link]

-

Future Origin. (2025). The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. [Link]

- Google Patents. (2018).

-

Britannica. (n.d.). Pyrazine. [Link]

-

Wisdom Library. (2024). Pyrazine derivatives: Significance and symbolism. [Link]

-

International Journal of Research in Pharmacy and Science. (2021). Pyrazine and its derivatives- synthesis and activity-a review. [Link]

-

Doležal, M., & Zitko, J. (2012). Pyrazine derivatives: a patent review (2008 - present). Expert Opinion on Therapeutic Patents, 22(8), 845-862. [Link]

-

Mortzfeld, F. B., et al. (2020). Pyrazines – valuable flavour & fragrance compounds: Biocatalytic synthesis and industrial applications. Biotechnology Journal. [Link]

-

Seifert, R. M., et al. (1970). Synthesis of some 2-methoxy-3-alkylpyrazines with strong bell pepper-like odors. Journal of Agricultural and Food Chemistry, 18(2), 246-249. [Link]

-

Breme, K., et al. (2002). Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. Journal of Labelled Compounds and Radiopharmaceuticals, 45(13), 1145-1156. [Link]

-

Mortzfeld, F. B., et al. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, 15(10), 2000028. [Link]

-

Slideshare. (n.d.). Synthesis and reactions of Pyrazine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Pyrazines in Food Flavor: A Deep Dive into 2-Ethyl-3,5-dimethylpyrazine. [Link]

-

Patsnap. (2019). Method for synthesizing 2-acetyl pyrazine. [Link]

- Google Patents. (1991). JP3207954B2 - Method for producing 2-acetylpyrazine.

-

PubChem - NIH. (n.d.). 2-Methoxy-3-methylpyrazine. [Link]

-

ScenTree. (n.d.). 2-Acetyl pyrazine (CAS N° 22047-25-2). [Link]

-

PubChem - NIH. (n.d.). Acetylpyrazine. [Link]

Sources

- 1. Review on the Synthesis of Pyrazine and Its Derivatives [ouci.dntb.gov.ua]

- 2. benchchem.com [benchchem.com]

- 3. Tetramethylpyrazine - Wikipedia [en.wikipedia.org]

- 4. download.e-bookshelf.de [download.e-bookshelf.de]

- 5. Pyrazine - Wikipedia [en.wikipedia.org]

- 6. ScenTree - 2-Acetyl pyrazine (CAS N° 22047-25-2) [scentree.co]

- 7. researchgate.net [researchgate.net]

- 8. ijbpas.com [ijbpas.com]

- 9. mdpi.com [mdpi.com]

- 10. CN104341359A - Preparation method of tetramethyl-pyrazine - Google Patents [patents.google.com]

- 11. A Green Route for High-Yield Production of Tetramethylpyrazine From Non-Food Raw Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | A Green Route for High-Yield Production of Tetramethylpyrazine From Non-Food Raw Materials [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. CN1238344C - Method for preparing tetramethyl pyrazine - Google Patents [patents.google.com]

- 15. CN108822047B - Synthesis method of natural 2-acetylpyrazine - Google Patents [patents.google.com]

- 16. Acetylpyrazine | C6H6N2O | CID 30914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Method for synthesizing 2-acetyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]

- 18. Pyrazine derivatives: a patent review (2008 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

A Comprehensive Toxicological and Safety Assessment of 5-Chloro-2-hydroxypyrazine: A Guide for Researchers

This guide provides a detailed toxicological and safety profile of 5-Chloro-2-hydroxypyrazine (CAS No: 89180-45-0), a heterocyclic organic compound relevant in pharmaceutical and chemical research.[1][2] Intended for researchers, scientists, and drug development professionals, this document synthesizes known hazard information with a comprehensive framework for further safety evaluation, grounded in internationally recognized regulatory standards. The narrative emphasizes the causality behind experimental choices, ensuring a robust and self-validating approach to safety assessment.

Compound Identification and Known Hazard Profile

This compound is a chlorinated pyrazine derivative with the molecular formula C₄H₃ClN₂O.[1] A critical first step in any safety assessment is the review of existing, classified hazard information. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several acute hazards.[1][3]

This initial hazard profile is derived from computational models or data from structurally similar compounds and serves as the foundation for directing further empirical testing. It establishes the compound as possessing significant acute toxicity and irritant properties, mandating careful handling and the use of appropriate personal protective equipment (PPE), including gloves, lab coats, and eye/face protection.[3][4]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | GHS Category | Source |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Category 4 | [1][3] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Category 4 | [1] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Category 4 | [1][3] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Category 2 | [1][3] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Category 2A | [1][3] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Category 3 | [1][3] |

A Framework for Comprehensive Toxicological Assessment

While GHS classifications provide essential warnings, a full safety assessment for drug development or extensive research use requires a systematic toxicological evaluation. This process follows a tiered approach, beginning with acute toxicity and genotoxicity before proceeding to more complex, long-term studies. This guide is structured around the internationally harmonized testing guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[5][6][7][8] Adherence to these guidelines ensures that the data generated is standardized, reproducible, and accepted by regulatory authorities worldwide.[6][9]

The following diagram outlines a logical workflow for the toxicological evaluation of a novel or under-characterized chemical like this compound.

Caption: Logical workflow for a comprehensive toxicological assessment.

Part 1: Acute Toxicity Assessment

Objective: To determine the potential for a single, short-term exposure to cause significant toxicity or mortality. This data is used for GHS classification and to guide dose selection for subsequent studies.

Given the GHS classification of "Harmful" (Category 4) across oral, dermal, and inhalation routes, it is crucial to establish quantitative metrics like the LD50 (median lethal dose).[1] The Up-and-Down Procedure (UDP) is a modern, ethical approach that minimizes animal use while providing a robust point estimate of the LD50.[10]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

-

Animal Model Selection: Healthy, young adult nulliparous, non-pregnant female rats of a standard laboratory strain are typically used, as females are often slightly more sensitive.[10]

-

Housing and Acclimation: Animals are housed in controlled conditions (22 ± 3°C, 50-60% humidity, 12-hour light/dark cycle) for at least 5 days prior to testing to minimize stress-related variables.[10]

-

Dose Administration: The compound is administered orally via gavage. The vehicle should be aqueous unless the compound's solubility requires an alternative like corn oil.

-

Sequential Dosing (Main Test):

-

A single animal is dosed at a level just below the best preliminary estimate of the LD50.

-

Outcome 1 (Survival): If the animal survives for 48 hours, the next animal is dosed at a higher level (typically a factor of 3.2).

-

Outcome 2 (Morbidity/Death): If the animal dies within 48 hours, the next animal is dosed at a lower level.

-

This sequential process continues until a stopping criterion is met (e.g., four reversals in outcome).

-

-

Observation Period: Animals are observed for a total of 14 days for clinical signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior. Body weight is recorded weekly.

-

Data Analysis: The LD50 is calculated using maximum likelihood methods. This provides a point estimate and a confidence interval for the lethal dose.

Part 2: Genotoxicity Assessment

Objective: To determine if the compound can induce mutations or chromosomal damage, which are key indicators of carcinogenic potential.[7][11] A standard battery of in vitro tests is required to screen for different types of genetic damage.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD TG 471)

The Ames test is a cornerstone of genotoxicity testing, used to detect point mutations (base substitutions and frameshifts).

-

Tester Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) are used. Each strain is designed to detect a specific type of mutation.

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats treated with an enzyme inducer like Aroclor 1254 or phenobarbital/β-naphthoflavone. This is critical because some chemicals only become mutagenic after being metabolized.[12]

-

Exposure: The tester strains are exposed to a range of concentrations of this compound on minimal glucose agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring and Interpretation: The number of revertant colonies (colonies that have mutated back to being able to synthesize an essential amino acid) is counted. A positive result is defined as a dose-dependent increase in revertants, typically at least a two-fold increase over the negative control.

Caption: Standard workflow for the Ames Bacterial Reverse Mutation Test.

A positive Ames test often triggers further investigation, such as an in vitro mammalian cell chromosomal aberration test (OECD TG 473) or an in vivo micronucleus test (OECD TG 474), to assess relevance in a eukaryotic system.

Part 3: Repeated-Dose and Carcinogenicity Assessment

Objective: To evaluate the effects of long-term, repeated exposure and to assess the carcinogenic potential of the compound. These studies are critical for setting safe exposure limits for chronic use.

Sub-Chronic Toxicity (OECD TG 408: 90-Day Oral Toxicity Study)

This study provides information on the target organs of toxicity and helps determine the Maximum Tolerated Dose (MTD) for a full carcinogenicity bioassay.[5] Rodents (usually rats) are administered daily doses of the compound for 90 days. A thorough examination includes clinical observations, body weight, food/water consumption, hematology, clinical chemistry, and a full histopathological analysis of all major organs.

Carcinogenicity Bioassay (ICH S1B; OECD TG 453)

If there is a cause for concern (e.g., positive genotoxicity results, structural alerts, or intended long-term human use), a two-year rodent carcinogenicity study may be necessary.[7][13]

-

Dose Selection: Based on the 90-day study, a high dose (the MTD), a low dose, and at least one intermediate dose are selected.[14]

-

Study Conduct: Groups of rodents (typically 50 per sex per group) are dosed daily for their lifetime (e.g., 24 months for rats).

-

Endpoint Analysis: The primary endpoint is the incidence of tumors in treated groups compared to a concurrent control group. A full histopathological examination is performed.

-

Interpretation: Statistical analysis determines if there is a significant, dose-related increase in any tumor type. The mechanism of tumor formation (genotoxic vs. non-genotoxic) is a key consideration in human risk assessment.[15]

Part 4: Reproductive and Developmental Toxicity Assessment

Objective: To assess the potential of the compound to interfere with fertility, sexual function, and normal development of offspring.[16] This is a mandatory component for any therapeutic agent intended for use in women of childbearing potential.

Experimental Protocol: Extended One-Generation Reproductive Toxicity Study (EOGRTS, OECD TG 443)

The EOGRTS is a comprehensive design that evaluates all stages of reproduction and development.[9]

-

Parental (F0) Generation: Male and female rats are dosed starting in pre-mating and continuing through mating, gestation, and lactation.

-

First Filial (F1) Generation: Offspring are evaluated for viability, growth, and development. Selected F1 animals are dosed from weaning through maturity and then mated to produce an F2 generation.

-

Endpoints: Key endpoints include:

-

F0: Estrus cycles, sperm parameters, mating behavior, fertility.

-

F1/F2: Litter size, pup survival, birth defects, developmental landmarks (e.g., eye-opening), and organ function.

-

Developmental neurotoxicity and immunotoxicity cohorts can be included to assess more subtle effects.[9]

-

Conclusion and Path Forward

The available GHS data clearly identifies this compound as an acutely hazardous substance requiring stringent safety precautions. However, this information is insufficient for a comprehensive risk assessment for drug development or other applications involving repeated human exposure.

This guide has outlined a systematic, internationally accepted framework for generating the necessary toxicological data. The immediate priorities for this compound should be the in vitro genotoxicity battery, starting with the Ames test, and a well-designed acute oral toxicity study (OECD TG 425) to obtain a quantitative LD50. The results of these foundational studies will dictate the necessity and design of subsequent repeated-dose, carcinogenicity, and reproductive toxicity studies. By following these validated protocols, researchers can ensure the generation of high-quality, regulatory-compliant data essential for protecting human health and advancing scientific research.

References

-

Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

-

Wikipedia. (2023, October 29). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development (OECD). (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

-

Wikipedia. (2023, April 1). In vitro toxicology. Retrieved from [Link]

-

European Medicines Agency (EMA). (n.d.). ICH: safety. Retrieved from [Link]

-